molecular formula C28H22BrN3O6 B12026456 [4-bromo-2-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate

[4-bromo-2-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate

Cat. No.: B12026456
M. Wt: 576.4 g/mol
InChI Key: GDSNDRPJRDHZEY-OKCVXOCRSA-N
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Description

[4-bromo-2-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a naphthalene ring, and a dimethoxybenzoate group. Its intricate molecular architecture makes it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-bromo-2-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the hydrazone: This step involves the reaction of 2-(naphthalen-1-ylamino)-2-oxoacetyl hydrazine with an aldehyde or ketone to form the hydrazone intermediate.

    Esterification: The final step involves the esterification of the hydrazone intermediate with 3,4-dimethoxybenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

[4-bromo-2-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

[4-bromo-2-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [4-bromo-2-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Inducing oxidative stress: Leading to cellular damage or apoptosis in certain cell types.

    Interfering with DNA or RNA synthesis: Affecting cellular replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Vanillin acetate: A compound with a similar ester functional group but different aromatic structure.

    Ethyl 3-(furan-2-yl)propionate: Another ester with a furan ring instead of a naphthalene ring.

    Ethyl acetoacetate: A keto ester with different reactivity and applications.

Uniqueness

The uniqueness of [4-bromo-2-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate lies in its complex structure, which combines multiple functional groups and aromatic systems

Properties

Molecular Formula

C28H22BrN3O6

Molecular Weight

576.4 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C28H22BrN3O6/c1-36-24-12-10-18(15-25(24)37-2)28(35)38-23-13-11-20(29)14-19(23)16-30-32-27(34)26(33)31-22-9-5-7-17-6-3-4-8-21(17)22/h3-16H,1-2H3,(H,31,33)(H,32,34)/b30-16+

InChI Key

GDSNDRPJRDHZEY-OKCVXOCRSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(=O)NC3=CC=CC4=CC=CC=C43)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(=O)NC3=CC=CC4=CC=CC=C43)OC

Origin of Product

United States

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